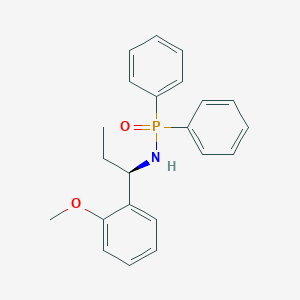
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a diphenylphosphoryl group, a methoxyphenyl group, and a propan-1-amine backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with 1-(2-methoxyphenyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; often in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; conditions depend on the specific nucleophile and desired product.
Major Products Formed
Applications De Recherche Scientifique
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can act as a pharmacophore, binding to active sites and modulating the activity of the target molecule. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the propan-1-amine backbone provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-N-diphenylphosphoryl-1-(2-hydroxyphenyl)propan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(1R)-N-diphenylphosphoryl-1-(2-chlorophenyl)propan-1-amine: Contains a chlorine atom in place of the methoxy group.
(1R)-N-diphenylphosphoryl-1-(2-nitrophenyl)propan-1-amine: Features a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
865874-26-6 |
|---|---|
Formule moléculaire |
C22H24NO2P |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C22H24NO2P/c1-3-21(20-16-10-11-17-22(20)25-2)23-26(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17,21H,3H2,1-2H3,(H,23,24)/t21-/m1/s1 |
Clé InChI |
PJPWOQOCIHOSPX-OAQYLSRUSA-N |
SMILES isomérique |
CC[C@H](C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


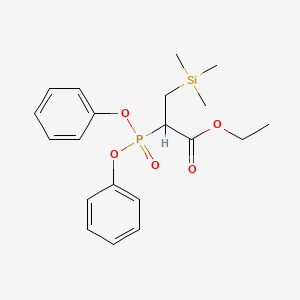
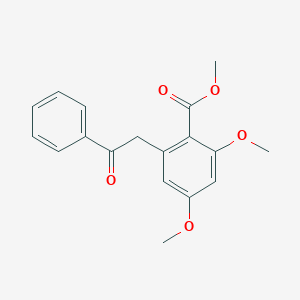
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
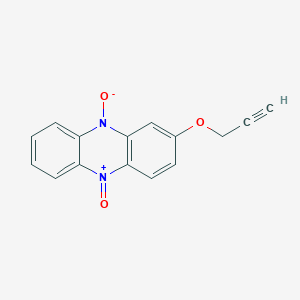
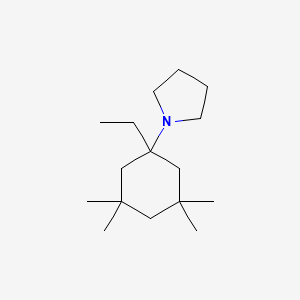
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)

![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
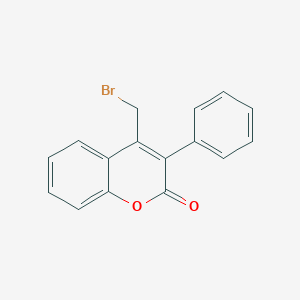
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)

